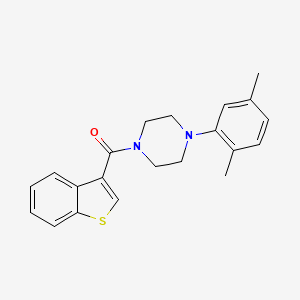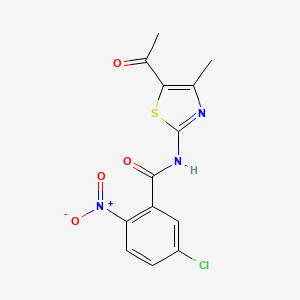![molecular formula C18H24ClN3O2 B5752252 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been synthesized for its ability to cross the blood-brain barrier and act as a central nervous system (CNS) stimulant. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Mechanism of Action
CPP acts as a 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine stimulant by increasing the release of various neurotransmitters in the brain. CPP has been shown to increase dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons. CPP also increases the release of serotonin and norepinephrine by inhibiting their reuptake by presynaptic neurons. The increased levels of these neurotransmitters in the brain lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. Studies have shown that CPP increases dopamine release in the brain, which leads to improved motor function in patients with Parkinson's disease. CPP has also been shown to improve cognitive function in patients with schizophrenia. Additionally, CPP has been shown to increase the levels of serotonin and norepinephrine, which leads to improved mood in patients with depression.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its synthesis method is well-established. Additionally, CPP has been shown to have potential therapeutic applications in various neurological disorders, which makes it a promising compound for future research. However, there are also limitations to using CPP in lab experiments. CPP has been shown to have potential side effects, including anxiety, restlessness, and insomnia. Additionally, the mechanism of action of CPP is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on CPP. One potential area of research is in the development of new therapeutic applications for CPP. For example, CPP could be studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease or multiple sclerosis. Additionally, future research could focus on understanding the mechanism of action of CPP in more detail, which could lead to the development of more effective treatments for neurological disorders. Finally, future research could focus on developing new compounds that are similar to CPP but have fewer side effects and better therapeutic potential.
Synthesis Methods
The synthesis of CPP involves the reaction between 1-acetyl-4-piperidinol and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain CPP in its pure form. The synthesis method of CPP has been well-established and has been used in numerous studies.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of Parkinson's disease. CPP has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. CPP has also been studied for its potential use in the treatment of schizophrenia. Studies have shown that CPP can improve cognitive function in patients with schizophrenia. Additionally, CPP has been investigated for its potential use in the treatment of depression. Studies have shown that CPP can increase the levels of serotonin and norepinephrine, which are neurotransmitters that are depleted in depression.
properties
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-14(23)20-7-5-15(6-8-20)18(24)22-11-9-21(10-12-22)17-4-2-3-16(19)13-17/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXWBVHXOLNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)


![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)